molecular formula C14H21NO B8438750 1-[N-(2-hydroxyethyl)-N-methylaminomethyl]-1,2,3,4-tetrahydronaphthalene

1-[N-(2-hydroxyethyl)-N-methylaminomethyl]-1,2,3,4-tetrahydronaphthalene

Cat. No. B8438750
M. Wt: 219.32 g/mol
InChI Key: YMBBBFBKAJRYNL-UHFFFAOYSA-N
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Patent
US04957914

Procedure details

To an incomplete solution of 7.5 g (200 mmol) of LAH in 200 ml of THF was added a solution of 30.65 g (131.4 mmol) of 1-[N-(2-hydroxyethyl)-N-methylaminocarbonyl]-1,2,3,4-tetrahydronaphthalene, a compound of Formula 11 prepared, for example, as described in Preparation 11, dissolved in 100 ml of THF. The reaction was stirred at reflux for 30 minutes, cooled to ambient temperature, and treated with 7.5 ml of water, 7.5 ml of 15% NaOH, and finally with 22.5 ml of water. Insoluble inorganic materials were removed by filtration and the filtrate concentrated to give 27.31 g of 1-[N-(2-hydroxyethyl)-N-methylaminomethyl]-1,2,3,4-tetrahydronaphthalene, an intermediate of Formula 12, as an oil.
Name
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
1-[N-(2-hydroxyethyl)-N-methylaminocarbonyl]-1,2,3,4-tetrahydronaphthalene
Quantity
30.65 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
Formula 11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
22.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH:7][CH2:8][CH2:9][N:10]([CH3:23])[C:11]([CH:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH2:16][CH2:15][CH2:14]1)=O.O.[OH-].[Na+]>C1COCC1>[OH:7][CH2:8][CH2:9][N:10]([CH2:11][CH:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH2:16][CH2:15][CH2:14]1)[CH3:23] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
1-[N-(2-hydroxyethyl)-N-methylaminocarbonyl]-1,2,3,4-tetrahydronaphthalene
Quantity
30.65 g
Type
reactant
Smiles
OCCN(C(=O)C1CCCC2=CC=CC=C12)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Formula 11
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
7.5 mL
Type
reactant
Smiles
O
Name
Quantity
7.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
22.5 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described in Preparation 11
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Insoluble inorganic materials were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Name
Type
product
Smiles
OCCN(C)CC1CCCC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 27.31 g
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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